
2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
カタログ番号:
B2703790
CAS番号:
338415-13-7
分子量:
240.306
InChIキー:
AWCIGKDESOWGDY-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrile group (-CN) suggests that it might have some interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, benzimidazole derivatives, which share some structural similarities with your compound, are synthesized through a series of reactions including benzoylation, Fries rearrangement, and others .Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. Benzylic hydrogens, like those in the 4-methylbenzyl group in this compound, are often reactive and susceptible to oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitrile group could influence its polarity and solubility .科学的研究の応用
Synthesis and Chemical Reactivity
- Pyridine derivatives, including those related to 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, are synthesized through various chemical reactions, offering insights into their potential for creating novel compounds with diverse applications. For instance, the synthesis of β-(о-hydroxybenzyl)pyridines via three-component condensation of ammonia, carbonyl-substituted 4Н-chromenes, and СН acids demonstrates a method for producing pyridine derivatives with specific substituents, reflecting the versatility of pyridine chemistry in synthetic applications (Osipov et al., 2018).
Structural and Optical Properties
- The structural and optical properties of pyridine derivatives are critical for their applications in materials science and photonics. Research on pyridine derivatives, such as the analysis of their X-ray and spectroscopic characteristics, sheds light on their molecular structure and optical behavior. This information is crucial for designing materials with specific electronic and optical properties (Cetina et al., 2010).
Electropolymerization and Conductivity
- The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to produce conducting polymers from low oxidation potential monomers showcases the application of pyridine derivatives in creating electrically conductive materials. These materials have potential applications in electronics and energy storage devices (Sotzing et al., 1996).
Corrosion Inhibition
- Aryl pyrazolo pyridine derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition effect on metals in acidic environments. Such studies are essential for developing new materials that protect metals from corrosion, with implications for industrial applications and material longevity (Sudheer & Quraishi, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-3-5-13(6-4-11)10-17-12(2)14(9-16)7-8-15(17)18/h3-6H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCIGKDESOWGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(CCC2=O)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(pipe...
Cat. No.: B2703708
CAS No.: 2034550-36-0
7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6...
Cat. No.: B2703713
CAS No.: 674816-81-0
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acet...
Cat. No.: B2703714
CAS No.: 1808571-75-6
Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfony...
Cat. No.: B2703716
CAS No.: 946315-15-7
![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)
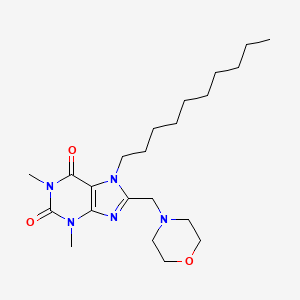
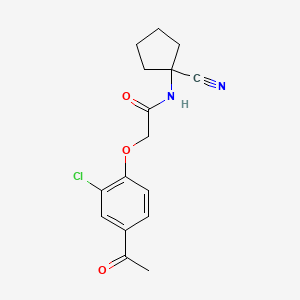
![Ethyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2703716.png)
![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)

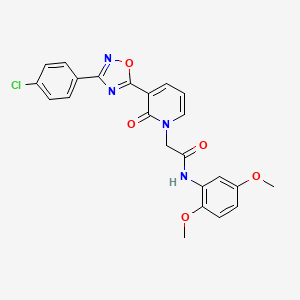
![methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2703723.png)
![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)
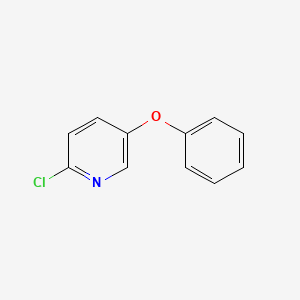
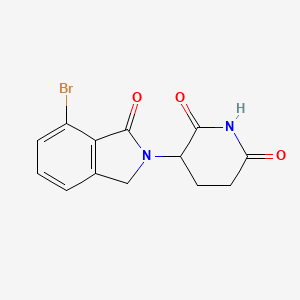

![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
